molecular formula C24H40O4 B7838700 alpha-Hyodeoxycholic acid

alpha-Hyodeoxycholic acid

Cat. No.: B7838700
M. Wt: 392.6 g/mol
InChI Key: DGABKXLVXPYZII-CDONHWFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Hyodeoxycholic acid: , also known as 3α,6α-Dihydroxy-5β-cholan-24-oic acid, is a secondary bile acid. It is one of the metabolic byproducts of intestinal bacteria and is present in various mammalian species in different proportions. This compound is primarily found in hog bile and has been used industrially as a precursor for steroid synthesis before total synthesis became practical .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Hyodeoxycholic acid can be synthesized from hyocholic acid and muricholic acid through microbial transformation. The process involves the use of a Gram-positive rod termed HDCA-1, which can transform these bile acids into this compound by dehydroxylation and epimerization .

Industrial Production Methods: The industrial production of this compound involves the extraction from hog bile, followed by purification processes. The preparation method includes saponification using a strong base and water, followed by extraction and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-Hyodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound.

    Substitution: Halogenation reactions can occur using halogenating agents like thionyl chloride.

Major Products:

Scientific Research Applications

Alpha-Hyodeoxycholic acid has several scientific research applications:

Mechanism of Action

Alpha-Hyodeoxycholic acid exerts its effects by acting as an agonist for liver X receptor alpha and G-protein-coupled bile acid receptor. These receptors are involved in the regulation of lipid homeostasis and glucose metabolism. Activation of these receptors leads to the expression of genes that promote cholesterol efflux and reduce inflammation .

Comparison with Similar Compounds

  • Deoxycholic acid
  • Chenodeoxycholic acid
  • Hyocholic acid

Comparison: Alpha-Hyodeoxycholic acid is unique due to its 6α-hydroxyl group, which makes it more hydrophilic compared to deoxycholic acid. This hydrophilic property is shared with hyocholic acid. Unlike chenodeoxycholic acid, this compound has an additional hydroxyl group at the 6α position, which influences its biological activity and therapeutic potential .

Properties

IUPAC Name

(4R)-4-[(3R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20?,21+,23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGABKXLVXPYZII-CDONHWFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4[C@@]3(CC[C@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hyodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.0598 mg/mL
Record name Hyodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

83-49-8
Record name Hyodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198.5 °C
Record name Hyodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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